2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
CAS No.: 1382851-54-8
Cat. No.: VC3209166
Molecular Formula: C12H17BClNO2
Molecular Weight: 253.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1382851-54-8 |
|---|---|
| Molecular Formula | C12H17BClNO2 |
| Molecular Weight | 253.53 g/mol |
| IUPAC Name | 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C12H17BClNO2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
| Standard InChI Key | KZUQWAUTULOJHN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)Cl |
Introduction
General Information
2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine belongs to the class of heterocyclic organoboron compounds characterized by a pyridine ring substituted with multiple functional groups. This compound features a chlorine atom at the 2-position, a methyl group at the 4-position, and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position of the pyridine ring. The strategic placement of these substituents creates a highly functionalized building block that enables selective transformations at different positions of the molecule.
The compound is characterized by the following identifying information:
| Property | Value |
|---|---|
| CAS Number | 1382851-54-8 |
| Molecular Formula | C₁₂H₁₇BClNO₂ |
| Molecular Weight | 253.53 g/mol |
| IUPAC Name | 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C12H17BClNO2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
| Standard InChIKey | KZUQWAUTULOJHN-UHFFFAOYSA-N |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)Cl |
The compound exists as a stable solid at ambient temperature and pressure, with physical properties typical of heterocyclic boronic esters. The presence of the pinacol boronate group enhances the stability of the compound compared to free boronic acids, making it more suitable for storage and handling in laboratory settings.
Synthesis and Preparation Methods
The synthesis of 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of a pyridine derivative with a boronic ester precursor. Several synthetic approaches can be employed to prepare this compound, with palladium-catalyzed borylation being among the most common methods.
Palladium-Catalyzed Borylation
One of the most efficient routes for synthesizing this compound involves the palladium-catalyzed borylation of 2-chloro-4-methylpyridine using bis(pinacolato)diboron [(Bpin)₂] as the boron source. This reaction typically employs a palladium catalyst such as Pd(dppf)Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene) in the presence of a suitable base like potassium acetate. The reaction proceeds through a mechanism involving oxidative addition, transmetalation, and reductive elimination steps.
The general reaction scheme can be represented as:
2-Chloro-4-methylpyridine + (Bpin)₂ → 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Iridium-Catalyzed C-H Borylation
An alternative approach involves direct C-H borylation using iridium catalysis. This method utilizes an iridium catalyst such as [Ir(COD)OMe]₂ (COD = 1,5-cyclooctadiene) in combination with a bipyridine ligand and bis(pinacolato)diboron. The reaction showcases remarkable regioselectivity, preferentially targeting the C-5 position of the pyridine ring.
Miyaura Borylation
Miyaura borylation represents another viable synthetic route, particularly when starting from a halogenated precursor at the 5-position of the pyridine ring. This approach involves the cross-coupling of 2-chloro-4-methyl-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Each synthetic method presents distinct advantages and limitations in terms of yield, selectivity, and scalability, making the choice of synthetic route dependent on specific research requirements and available resources.
Chemical Reactivity and Transformations
The chemical reactivity of 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is governed by the presence of three key functional groups: the chlorine atom, methyl group, and pinacol boronate moiety. Each of these groups contributes to the compound's versatility in organic synthesis.
Cross-Coupling Reactions
The pinacol boronate group serves as a reactive handle for various cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the borylated pyridine and aryl or vinyl halides, resulting in elaborated pyridine derivatives. The reaction typically proceeds under mild conditions using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar solvent.
Chlorine Displacement Reactions
Applications in Research and Industry
2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine serves as a versatile building block in various research and industrial applications due to its unique structure and reactivity profile.
Pharmaceutical Development
In medicinal chemistry, this compound plays a crucial role as a synthetic intermediate for the preparation of bioactive pyridine derivatives. The pyridine scaffold is prevalent in numerous pharmaceutical compounds, and the strategic functionalization offered by this boronate ester enables the rapid construction of diverse compound libraries for drug discovery programs. Specifically, the compound is particularly valuable in the synthesis of:
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Kinase inhibitors for cancer treatment
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Anti-inflammatory agents
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Antivirals and antibacterials
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CNS-active compounds
Agrochemical Development
The compound finds applications in the agrochemical industry for the synthesis of crop protection agents, including:
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Herbicides with pyridine-based active ingredients
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Fungicides targeting specific plant pathogens
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Insecticides with novel modes of action
Material Science Applications
In the field of materials science, 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine serves as a precursor for the development of:
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Organic electronic materials
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Ligands for metal complexes with photophysical properties
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Polymeric materials with specific optical or electronic characteristics
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Molecular sensors and probes
Catalysis Research
The compound can also be utilized in the design and synthesis of novel ligands for catalytic systems, particularly those involving transition metals. The pyridine nitrogen provides a coordination site for metals, while the other functional groups can be modified to tune the electronic and steric properties of the resulting catalysts.
Structural Comparison with Analogues
Understanding the structural relationships between 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine and related compounds provides valuable insights into its unique properties and reactivity patterns.
Comparison with Positional Isomers
The position of substituents on the pyridine ring significantly influences the compound's chemical behavior. Unlike its positional isomers, 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine offers specific advantages in terms of regioselectivity in subsequent transformations.
Electronic and Steric Effects
The methyl group at the 4-position of 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exerts an electron-donating effect, subtly influencing the electronic distribution within the pyridine ring. This electronic perturbation affects the reactivity of both the chlorine at the 2-position and the boronate group at the 5-position.
The steric bulk of the pinacol boronate group at the 5-position can influence the approach of reagents and catalysts, potentially affecting the rate and selectivity of reactions at adjacent positions. This steric influence becomes particularly relevant in palladium-catalyzed cross-coupling reactions, where the coordination of the metal to the reaction center is crucial for efficient catalysis.
Current Research Trends and Future Directions
Research involving 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine continues to evolve, with several emerging trends worthy of attention.
Advancements in Synthetic Methodology
Recent research has focused on developing more efficient and sustainable methods for synthesizing borylated pyridines like 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine. Innovations include:
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Photocatalytic borylation procedures that operate under milder conditions
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Electrochemical approaches that reduce the need for precious metal catalysts
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Continuous flow methods for scalable production
Applications in Medicinal Chemistry
The compound's utility in medicinal chemistry continues to expand, with recent applications focusing on:
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Development of targeted protein degraders (PROTACs) incorporating pyridine-based ligands
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Design of covalent inhibitors where the pyridine scaffold serves as a directing group
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Exploration of novel heterocyclic scaffolds derived from borylated pyridines
Materials Science Innovations
Emerging applications in materials science include:
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Development of donor-acceptor systems for organic photovoltaics
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Creation of stimuli-responsive materials with tunable properties
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Incorporation into coordination polymers with unique structural features
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